2-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)isoindoline-1,3-dione
Description
2-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)isoindoline-1,3-dione is a complex organic compound characterized by an isoindoline nucleus and a phenylpyrrolidine moiety.
Properties
IUPAC Name |
2-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-18(21-11-10-15(12-21)14-6-2-1-3-7-14)13-22-19(24)16-8-4-5-9-17(16)20(22)25/h1-9,15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQPEASRKZRRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . For instance, the preparation of 2-phenylisoindoline-1,3-dione from aniline and phthalic anhydride can be accelerated using deep eutectic solvents (DES) synthesized through conventional heating and concentrated solar radiation .
Industrial Production Methods: Industrial production methods for this compound often involve solventless conditions to adhere to green chemistry principles. For example, the synthesis of isoindoline/isoindoline-1,3-dione derivatives can be achieved under solventless conditions using simple heating and relatively quick reactions . This approach not only enhances the efficiency of the synthesis but also minimizes the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as a therapeutic agent due to its ability to modulate biological pathways and interact with molecular targets . Additionally, this compound is used in the development of photochromic materials and polymer additives .
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it inhibits β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives and pyrrolidine-based compounds . These compounds share structural similarities and often exhibit comparable chemical reactivity and biological activity.
Uniqueness: What sets this compound apart is its unique combination of the isoindoline and phenylpyrrolidine moieties, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
